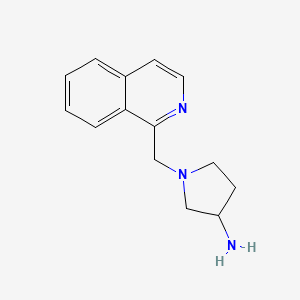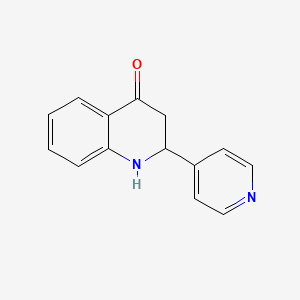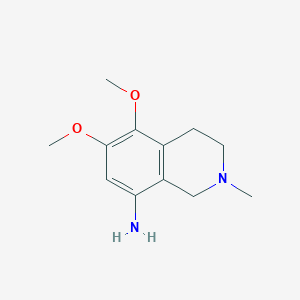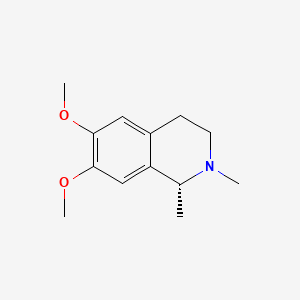
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a hydroxy group at the 8th position, a keto group at the 3rd position, and an acetic acid moiety attached to the 2nd position. It is of significant interest due to its potential therapeutic properties and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid can be achieved through several methods:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach uses multiple reactants to form the desired product in a single reaction vessel.
Bargellini Reaction: A reaction involving the formation of a carboxylic acid derivative from an aldehyde, a ketone, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxaline derivatives using light energy.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxy derivative.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antiviral and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy and keto group arrangement but differ in the ring structure.
Uniqueness
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(8-hydroxy-3-oxo-4H-quinoxalin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-2-5-9(7)11-6(4-8(14)15)10(16)12-5/h1-3,13H,4H2,(H,12,16)(H,14,15) |
InChI Key |
LTLDINRVSALJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)










